3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile
CAS No.:
Cat. No.: VC17503693
Molecular Formula: C10H8F4N2
Molecular Weight: 232.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8F4N2 |
|---|---|
| Molecular Weight | 232.18 g/mol |
| IUPAC Name | 3-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile |
| Standard InChI | InChI=1S/C10H8F4N2/c11-8-2-1-6(10(12,13)14)5-7(8)9(16)3-4-15/h1-2,5,9H,3,16H2 |
| Standard InChI Key | CEHLMQUQNUJNJX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)C(CC#N)N)F |
Introduction
Molecular Structure and Stereochemical Properties
Structural Characterization
The compound’s IUPAC name, (3R)-3-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile, reflects its stereochemistry and substituent arrangement. The phenyl ring contains a fluorine atom at the ortho position (C2) and a trifluoromethyl group at the para position (C5). The nitrile group (-C≡N) and amino group (-NH) are bonded to the central carbon (C3), which adopts an R configuration .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 232.18 g/mol | VulcanChem |
| IUPAC Name | (3R)-3-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile | PubChem |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)C@@HN)F | VulcanChem |
| InChIKey | CEHLMQUQNUJNJX-SECBINFHSA-N | PubChem |
The stereochemistry is critical for biological activity, as enantiomers often exhibit divergent interactions with chiral biomolecules. X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy typically confirms the absolute configuration.
Electronic and Steric Effects
The electron-withdrawing trifluoromethyl (-CF) and fluorine substituents induce significant electronic effects on the aromatic ring, reducing electron density and influencing reactivity. The ortho-fluorine creates steric hindrance, affecting rotational freedom and intermolecular interactions .
Synthesis and Optimization
Reaction Pathways
The synthesis begins with 2-fluoro-5-(trifluoromethyl)benzaldehyde and 3-aminopropanenitrile under reductive amination conditions. A typical procedure involves:
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Condensation: The aldehyde reacts with the amine to form an imine intermediate.
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Reduction: Sodium cyanoborohydride (NaBHCN) reduces the imine to a secondary amine.
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Purification: Chromatography isolates the enantiomerically pure product.
Table 2: Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Condensation | Ethanol, 25°C, 12 h | 78 | 90 |
| Reduction | NaBHCN, MeOH, 0°C, 2 h | 85 | 95 |
| Purification | Silica gel chromatography | 70 | 99 |
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states.
Enantiomeric Control
Asymmetric synthesis employs chiral catalysts or resolutions to favor the R-enantiomer. Kinetic resolution using immobilized lipases has achieved enantiomeric excess (ee) >98%.
Chemical Reactivity and Functional Group Transformations
Amino Group Reactivity
The primary amine participates in:
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Acylation: Reaction with acetyl chloride forms the corresponding acetamide.
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Schiff Base Formation: Condensation with ketones yields imines.
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Oxidation: Hydrogen peroxide converts the amine to a nitro group.
Nitrile Group Transformations
The nitrile undergoes:
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Hydrolysis: Concentrated HCl yields the carboxylic acid.
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Reduction: Lithium aluminum hydride (LiAlH) produces the primary amine.
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Cycloaddition: Cu-catalyzed azide-alkyne cycloaddition forms triazoles.
Applications in Medicinal Chemistry
Pharmacophore Development
The compound serves as a building block for AMPA receptor antagonists. Structural analogs like 3-{(4-Oxo-4H-pyrido[3,2-e] thiazin-2-yl)[4-(trifluoromethoxy)phenyl]amino}propanenitrile exhibit anticonvulsant activity in rodent models .
Table 3: Biological Activity of Analogs
| Compound | IC (nM) | Target |
|---|---|---|
| 25 | 12.4 | AMPA Receptor |
| 27 | 9.8 | NMDA Receptor |
Structure-Activity Relationships (SAR)
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Fluorine Substitution: Ortho-fluorine enhances metabolic stability by resisting oxidative degradation.
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Trifluoromethyl Group: Improves lipid solubility and blood-brain barrier penetration .
Material Science Applications
Fluorinated Polymers
Incorporating the compound into polyamides increases thermal stability ( > 200°C) and chemical resistance.
Liquid Crystals
The rigid aromatic core and polar nitrile group enable applications in tunable liquid crystal displays (LCDs).
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